molecular formula C25H25N3O5S B11087620 2,8-dimethyl-5-{[4-(4-nitrophenoxy)phenyl]sulfonyl}-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

2,8-dimethyl-5-{[4-(4-nitrophenoxy)phenyl]sulfonyl}-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole

Cat. No.: B11087620
M. Wt: 479.5 g/mol
InChI Key: RXNRGZURASBQFP-UHFFFAOYSA-N
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Description

2,8-DIMETHYL-1,2,3,4,4A,9B-HEXAHYDRO-5H-PYRIDO[4,3-B]INDOL-5-YL [4-(4-NITROPHENOXY)PHENYL] SULFONE is a complex organic compound with a unique structure that combines a hexahydro-pyridoindole core with a nitrophenoxyphenyl sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-DIMETHYL-1,2,3,4,4A,9B-HEXAHYDRO-5H-PYRIDO[4,3-B]INDOL-5-YL [4-(4-NITROPHENOXY)PHENYL] SULFONE typically involves multi-step organic reactions. The initial step often includes the formation of the hexahydro-pyridoindole core through cyclization reactions. Subsequent steps involve the introduction of the nitrophenoxyphenyl sulfone group via sulfonation and nitration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,8-DIMETHYL-1,2,3,4,4A,9B-HEXAHYDRO-5H-PYRIDO[4,3-B]INDOL-5-YL [4-(4-NITROPHENOXY)PHENYL] SULFONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, and amino derivatives, which can further undergo additional modifications for specific applications.

Scientific Research Applications

2,8-DIMETHYL-1,2,3,4,4A,9B-HEXAHYDRO-5H-PYRIDO[4,3-B]INDOL-5-YL [4-(4-NITROPHENOXY)PHENYL] SULFONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,8-DIMETHYL-1,2,3,4,4A,9B-HEXAHYDRO-5H-PYRIDO[4,3-B]INDOL-5-YL [4-(4-NITROPHENOXY)PHENYL] SULFONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2,8-DIMETHYL-1,2,3,4,4A,9B-HEXAHYDRO-5H-PYRIDO[4,3-B]INDOL-5-YL [4-(4-NITROPHENOXY)PHENYL] SULFONE stands out due to its unique combination of a hexahydro-pyridoindole core and a nitrophenoxyphenyl sulfone group

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

2,8-dimethyl-5-[4-(4-nitrophenoxy)phenyl]sulfonyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C25H25N3O5S/c1-17-3-12-24-22(15-17)23-16-26(2)14-13-25(23)27(24)34(31,32)21-10-8-20(9-11-21)33-19-6-4-18(5-7-19)28(29)30/h3-12,15,23,25H,13-14,16H2,1-2H3

InChI Key

RXNRGZURASBQFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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